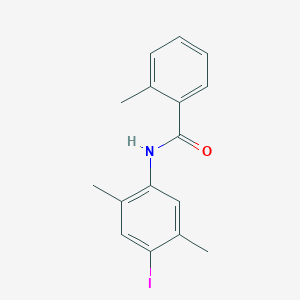![molecular formula C19H21Cl2N3O4S B244655 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244655.png)
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as DCPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In neuroscience, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. In inflammation research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, depending on the field of research. In neuroscience, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to increase the levels of antioxidant enzymes and to reduce the levels of pro-inflammatory cytokines. In cancer research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis and to inhibit the growth of cancer cells. In inflammation research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the migration of immune cells to inflamed tissues.
実験室実験の利点と制限
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate the blood-brain barrier. However, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of research, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide analogs with improved properties could lead to the discovery of novel therapeutic agents.
In conclusion, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a synthetic compound that has potential therapeutic applications in various fields of research. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments, it also has some limitations. Future research on 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide could lead to the discovery of novel therapeutic agents and a better understanding of its mechanism of action.
合成法
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can be synthesized through a multistep process involving the reaction of 3,5-dichloro-2-methoxybenzoyl chloride with 4-(methylsulfonyl)piperazine, followed by the reaction with 4-aminobenzoic acid. The final product is obtained through purification and recrystallization.
科学的研究の応用
3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease and to improve cognitive function in animal models of Alzheimer's disease. In cancer research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In inflammation research, 3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
特性
分子式 |
C19H21Cl2N3O4S |
|---|---|
分子量 |
458.4 g/mol |
IUPAC名 |
3,5-dichloro-2-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H21Cl2N3O4S/c1-28-18-16(11-13(20)12-17(18)21)19(25)22-14-3-5-15(6-4-14)23-7-9-24(10-8-23)29(2,26)27/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) |
InChIキー |
QAEQKLAPXBKISS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl)Cl |
正規SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)